molecular formula C18H21N3O6S B5209317 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5209317
M. Wt: 407.4 g/mol
InChI Key: SSMMEOCTQVCHBA-UHFFFAOYSA-N
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Description

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-12-5-8-16(27-4)17(9-12)28(25,26)20(3)11-18(22)19-15-10-14(21(23)24)7-6-13(15)2/h5-10H,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMMEOCTQVCHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Sulfonyl Group: This step involves the introduction of the sulfonyl group onto the aromatic ring. Common reagents for this step include sulfonyl chlorides and bases such as pyridine.

    Amidation Reaction: The sulfonylated intermediate is then reacted with an amine to form the sulfonyl-methylamino group.

    Acylation: The final step involves the acylation of the amine with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the aromatic rings can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and nitro groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the sulfonyl and nitro functionalities.

    N-(2-methyl-5-nitrophenyl)acetamide: Contains the nitro and acetamide groups but lacks the sulfonyl-methylamino group.

Uniqueness

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

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